molecular formula C13H26N2 B14405158 1,8-Diazabicyclo[6.4.3]pentadecane CAS No. 84905-03-3

1,8-Diazabicyclo[6.4.3]pentadecane

Cat. No.: B14405158
CAS No.: 84905-03-3
M. Wt: 210.36 g/mol
InChI Key: GJLPFPKIZFILOL-UHFFFAOYSA-N
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Description

1,8-Diazabicyclo[6.4.3]pentadecane is a bicyclic organic compound with the molecular formula C₁₃H₂₆N₂. It is known for its unique structure and properties, making it a valuable compound in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazabicyclo[6.4.3]pentadecane involves multiple steps, including addition reactions, hydrogenation, and cyclization. One common method involves the use of caprolactam and acrylonitrile as starting materials. The addition reaction is carried out in the presence of a solvent such as tert-butyl alcohol and a catalyst like sodium hydroxide at temperatures between 10-15°C. This is followed by hydrogenation and cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce costs by recycling solvents and catalysts. The conversion rate of materials is high, and the yield of the final product is significantly improved through efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,8-Diazabicyclo[6.4.3]pentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include phosphorochloridates, acetonitrile, and various halides. Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include phosphonate diesters, amines, and various substituted derivatives. These products have significant applications in different fields of chemistry and industry .

Scientific Research Applications

1,8-Diazabicyclo[6.4.3]pentadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Diazabicyclo[6.4.3]pentadecane involves its interaction with molecular targets and pathways. It acts as a catalyst in various chemical reactions by stabilizing transition states and facilitating the formation of reaction intermediates. Its unique structure allows it to interact with different substrates, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Diazabicyclo[6.4.3]pentadecane is unique due to its larger bicyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it more versatile in certain chemical reactions and applications compared to its smaller counterparts .

Properties

CAS No.

84905-03-3

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1,8-diazabicyclo[6.4.3]pentadecane

InChI

InChI=1S/C13H26N2/c1-2-4-9-15-11-6-5-10-14(8-3-1)12-7-13-15/h1-13H2

InChI Key

GJLPFPKIZFILOL-UHFFFAOYSA-N

Canonical SMILES

C1CCCN2CCCCN(CC1)CCC2

Origin of Product

United States

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